Dichloro-[2,2]-paracyclophane
Overview
Description
Dichloro-[2,2]-paracyclophane is an organochlorine compound that belongs to the family of paracyclophanes. Paracyclophanes are a class of organic compounds characterized by a unique three-dimensional structure where aromatic rings are connected by aliphatic bridges. The dichloro variant of [2,2]-paracyclophane features two chlorine atoms attached to the aromatic rings, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-[2,2]-paracyclophane typically involves the chlorination of [2,2]-paracyclophane. This process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Dichloro-[2,2]-paracyclophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroparacyclophane.
Substitution: Formation of dichloro-substituted derivatives.
Scientific Research Applications
Dichloro-[2,2]-paracyclophane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized paracyclophanes and as a model compound for studying aromaticity and steric effects.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals and other compounds.
Mechanism of Action
The mechanism of action of dichloro-[2,2]-paracyclophane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1,2-Dichloroethylene: An organochlorine compound with applications as a degreasing solvent.
Dichlorobenzene: Exists in three isomeric forms and is used in various industrial applications.
Uniqueness
Dichloro-[2,2]-paracyclophane is unique due to its three-dimensional structure and the presence of chlorine atoms on the aromatic rings. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and form stable complexes further distinguishes it from other similar compounds.
Properties
IUPAC Name |
5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWOYOQFRXSZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27378-53-6 | |
Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27378-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20145982 | |
Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-05-9, 27378-53-6 | |
Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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